(5-(Pyridin-4-yl)thiophen-2-yl)boronic acid (5-(Pyridin-4-yl)thiophen-2-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18307491
InChI: InChI=1S/C9H8BNO2S/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7/h1-6,12-13H
SMILES:
Molecular Formula: C9H8BNO2S
Molecular Weight: 205.05 g/mol

(5-(Pyridin-4-yl)thiophen-2-yl)boronic acid

CAS No.:

Cat. No.: VC18307491

Molecular Formula: C9H8BNO2S

Molecular Weight: 205.05 g/mol

* For research use only. Not for human or veterinary use.

(5-(Pyridin-4-yl)thiophen-2-yl)boronic acid -

Specification

Molecular Formula C9H8BNO2S
Molecular Weight 205.05 g/mol
IUPAC Name (5-pyridin-4-ylthiophen-2-yl)boronic acid
Standard InChI InChI=1S/C9H8BNO2S/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7/h1-6,12-13H
Standard InChI Key AJACTOJMBSUHOP-UHFFFAOYSA-N
Canonical SMILES B(C1=CC=C(S1)C2=CC=NC=C2)(O)O

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s structure combines a thiophene ring—a five-membered aromatic system with one sulfur atom—with a pyridine ring (a six-membered aromatic system containing one nitrogen atom) and a boronic acid (-B(OH)2_2) group. The pyridine ring is attached at the 4-position, while the boronic acid is located at the 2-position of the thiophene backbone . This arrangement confers unique electronic properties, as the electron-deficient pyridine and electron-rich thiophene influence the reactivity of the boronic acid group.

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC9H8BNO2S\text{C}_9\text{H}_8\text{BNO}_2\text{S}
Molecular Weight205.05 g/mol
CAS Number2225176-80-5
Hazard StatementsH315, H319, H335

The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern aryl-aryl bond formation . The compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) facilitates its use in synthetic protocols, though it requires storage at -20°C under inert conditions to prevent hydrolysis .

Synthesis and Manufacturing

Synthetic Routes

While direct literature on the synthesis of (5-(Pyridin-4-yl)thiophen-2-yl)boronic acid is limited, its preparation likely follows established methodologies for analogous boronic acids. A plausible route involves:

  • Lithiation-Borylation: Lithiation of 2-bromo-5-(pyridin-4-yl)thiophene followed by treatment with a trialkyl borate (e.g., B(OMe)3_3), yielding the boronic acid after hydrolysis .

  • Cross-Coupling Precursors: Palladium-catalyzed coupling of a thiophene boronic ester with a pyridinyl halide, though this approach may require stringent steric and electronic conditions .

Recent advances in three-component reactions, such as those involving alkoxyallenes, nitriles, and carboxylic acids, offer alternative pathways to pyridinyl-thiophene frameworks . For instance, Reissig et al. demonstrated that lithiated methoxyallenes react with nitriles and carboxylic acids to form pyridin-4-ol derivatives, which could be functionalized further to introduce boronic acid groups .

Challenges in Synthesis

  • Boronic Acid Stability: The -B(OH)2_2 group is prone to protodeboronation under acidic or aqueous conditions, necessitating anhydrous reaction environments .

  • Regioselectivity: Ensuring precise substitution at the 2- and 5-positions of the thiophene ring requires careful control of reaction kinetics and catalysts .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s primary application lies in Suzuki-Miyaura reactions, where it acts as a boronic acid partner to form biaryl structures. For example:

(5-(Pyridin-4-yl)thiophen-2-yl)boronic acid+Aryl HalidePd catalystBiaryl Product\text{(5-(Pyridin-4-yl)thiophen-2-yl)boronic acid} + \text{Aryl Halide} \xrightarrow{\text{Pd catalyst}} \text{Biaryl Product}

This reaction is pivotal in constructing conjugated systems for organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs) .

Pharmaceutical Intermediates

Pyridine-thiophene hybrids are explored as kinase inhibitors and antimicrobial agents. The boronic acid moiety enhances binding to biological targets through reversible interactions with hydroxyl groups in enzymes .

Research and Development Trends

Materials Science Innovations

Recent studies highlight its potential in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where its rigid backbone and boronic acid group enable precise structural tuning .

Catalysis

The pyridine nitrogen can coordinate to transition metals, enhancing catalytic activity in hydrogenation and oxidation reactions .

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